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molecular formula C22H25N3O3 B8377403 N-[3-[4-(2-methoxyphenyl)-1-piperazinyl]propyl]phthalimide

N-[3-[4-(2-methoxyphenyl)-1-piperazinyl]propyl]phthalimide

Cat. No. B8377403
M. Wt: 379.5 g/mol
InChI Key: MDQWSMFPLDSLBV-UHFFFAOYSA-N
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Patent
US04585773

Procedure details

A mixture of 1-(o-methoxyphenyl)piperazine (0.19 mol), N-(3-bromopropyl)phthalimide (0.186 mol) and micropulverized potassium carbonate (0.465 mol) in acetonitrile (375 ml) was heated at reflux for 16 hours. The cooled mixture was evaporated in vacuo and the residue diluted with water (800 ml) and extracted with chloroform (4×350 ml). After drying (MgSO4), the combined extracts were evaporated in vacuo. The residue was dried under high vacuum (<0.05 mm of Hg) at room temperature for 16 hours resulting in 72.0 g of a yellow solid ~100% yield); mp 85°-93° C. Spectral data were consistent with the assigned structure.
Quantity
0.19 mol
Type
reactant
Reaction Step One
Quantity
0.186 mol
Type
reactant
Reaction Step One
Quantity
0.465 mol
Type
reactant
Reaction Step One
Quantity
375 mL
Type
solvent
Reaction Step One
Yield
100%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[N:9]1[CH2:14][CH2:13][NH:12][CH2:11][CH2:10]1.Br[CH2:16][CH2:17][CH2:18][N:19]1[C:23](=[O:24])[C:22]2=[CH:25][CH:26]=[CH:27][CH:28]=[C:21]2[C:20]1=[O:29].C(=O)([O-])[O-].[K+].[K+]>C(#N)C>[CH3:1][O:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[N:9]1[CH2:14][CH2:13][N:12]([CH2:16][CH2:17][CH2:18][N:19]2[C:23](=[O:24])[C:22]3=[CH:25][CH:26]=[CH:27][CH:28]=[C:21]3[C:20]2=[O:29])[CH2:11][CH2:10]1 |f:2.3.4|

Inputs

Step One
Name
Quantity
0.19 mol
Type
reactant
Smiles
COC1=C(C=CC=C1)N1CCNCC1
Name
Quantity
0.186 mol
Type
reactant
Smiles
BrCCCN1C(C=2C(C1=O)=CC=CC2)=O
Name
Quantity
0.465 mol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
375 mL
Type
solvent
Smiles
C(C)#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 16 hours
Duration
16 h
CUSTOM
Type
CUSTOM
Details
The cooled mixture was evaporated in vacuo
ADDITION
Type
ADDITION
Details
the residue diluted with water (800 ml)
EXTRACTION
Type
EXTRACTION
Details
extracted with chloroform (4×350 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying (MgSO4)
CUSTOM
Type
CUSTOM
Details
the combined extracts were evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was dried under high vacuum (<0.05 mm of Hg) at room temperature for 16 hours
Duration
16 h

Outcomes

Product
Name
Type
product
Smiles
COC1=C(C=CC=C1)N1CCN(CC1)CCCN1C(C=2C(C1=O)=CC=CC2)=O
Measurements
Type Value Analysis
AMOUNT: MASS 72 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 102%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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